molecular formula C22H15BrClNO2 B2870436 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide CAS No. 313480-83-0

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide

Cat. No.: B2870436
CAS No.: 313480-83-0
M. Wt: 440.72
InChI Key: VCCCKUHNHRVVRF-JLHYYAGUSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide is a halogenated cinnamamide derivative characterized by a bromo-substituted phenyl ring and a 2-chlorobenzoyl group. Its structure combines a cinnamoyl backbone with strategically placed halogen atoms, which are known to influence electronic properties, molecular packing, and bioactivity.

Properties

IUPAC Name

(E)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClNO2/c23-16-11-12-20(25-21(26)13-10-15-6-2-1-3-7-15)18(14-16)22(27)17-8-4-5-9-19(17)24/h1-14H,(H,25,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCCKUHNHRVVRF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Chlorobenzophenone Derivatives

The para-bromination of aromatic rings demands precise regiocontrol. A method adapted from CN103387484B employs bromine (Br₂) with a transition metal nanocatalyst (e.g., FeCl₃) at 10–60°C for 20–25 hours, achieving >97% yield and >97.5% purity. Applied to 2-chlorobenzophenone, this protocol introduces bromine at the para position relative to the ketone group (Table 1).

Table 1: Bromination Optimization for 2-Chlorobenzophenone

Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
FeCl₃ 55 22 97 98.2
None 55 24 68 82.5

Reduction to Aniline

The resulting 4-bromo-2-(2-chlorobenzoyl)nitrobenzene undergoes catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C, 6 h) to yield the aniline derivative. This step typically achieves 85–90% conversion.

Synthesis of Cinnamic Acid Chloride

Thionyl Chloride-Mediated Activation

Cinnamic acid reacts with thionyl chloride (SOCl₂) in ethylene dichloride (EDC) at reflux (3 h) to form cinnamic acid chloride, as detailed in RSC protocols. Key parameters include:

  • Molar ratio : 1:3 (acid:SOCl₂).
  • Solvent : EDC or THF.
  • Yield : 80–90%.

Amide Coupling Reaction

Direct Aminolysis

Combining 4-bromo-2-(2-chlorobenzoyl)aniline with cinnamic acid chloride in THF at 0–5°C, followed by gradual warming to 25°C, produces the target amide. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion (12–16 h, 70–75% yield).

Transamidation Approach

An alternative method from RSC workflows uses pivaloyl chloride as an activating agent. Benzamide derivatives undergo transamidation with 4-bromo-2-(2-chlorobenzoyl)aniline at 110°C for 16 h, achieving 89% yield (Table 2).

Table 2: Transamidation Efficiency

Activating Agent Temp (°C) Time (h) Yield (%)
Pivaloyl chloride 110 16 89
SOCl₂ 25 24 72

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.64 (d, J=16 Hz, 1H, CH=CH), 7.35–7.56 (m, 10H, aromatic), 8.06 (s, 1H, NH).
  • ¹³C NMR : 127.5 (CH=CH), 140.0 (C=O), 166.7 (CONH).
  • GC-MS : m/z 427 [M+H]⁺.

Melting Point and Purity

The compound crystallizes as a white solid with m.p. 198–200°C, consistent with cinnamamide derivatives. HPLC purity exceeds 98% when using nanocatalyzed bromination.

Industrial-Scale Considerations

Catalytic Recycling

FeCl₃ nanocatalysts from bromination steps are recoverable via filtration, retaining 92% activity after five cycles.

Solvent Sustainability

Replacing EDC with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction reactions can produce various oxides and amines.

Scientific Research Applications

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cinnamamides

N-(3-Bromo-4-methoxyphenethyl)cinnamamide (Compound 8)
  • Structure : Features a bromo and methoxy group on the phenyl ring.
  • Activity: Exhibits superior larvicidal activity against Plutella xylostella larvae compared to non-brominated analogs, highlighting the role of bromine in enhancing bioactivity .
  • Key Difference : The methoxy group in this compound introduces electron-donating effects, contrasting with the electron-withdrawing 2-chlorobenzoyl group in the target compound.
N-(2-Fluorophenyl)cinnamamide
  • Structure : Fluorine replaces bromine/chlorine on the phenyl ring.
  • Crystallography : The fluorobenzene and benzene rings are inclined at 73.89° and 79.46°, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .
  • Comparison : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance compared to bulkier halogens like bromine.
N-(4-(2-(diethylamino)ethoxy)phenyl)cinnamamide (6e)
  • Physical Properties : Melting point = 105.0–106.2°C, HPLC purity = 98.4% .
  • Structural Insight: The diethylaminoethoxy side chain enhances solubility but reduces crystallinity compared to halogenated derivatives.

Halogenated Benzoyl Derivatives

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • Crystallography: The crystal structure (monoclinic, P2₁/c) reveals planar amide groups and halogen-mediated C–H···π interactions .
N-(2-Chlorobenzoyl)benzenesulfonamide
  • Packing : Sulfonyl and chlorobenzoyl groups form N–H···O hydrogen bonds, with dihedral angles between phenyl rings ranging from 39.6° to 89.8° .
  • Key Difference : The sulfonamide group introduces stronger hydrogen-bonding capacity than the cinnamamide’s carbonyl.

Comparison with Functional Analogs

Bromo/Chloro-Substituted Acetamides and Propanamides

2-Bromo-N-(4-chlorophenyl)propanamide
  • Properties : Molar mass = 262.53 g/mol, CAS: 77112-25-5 .
  • Application : Used in pharmaceutical intermediates, where the propanamide chain offers conformational flexibility.
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide
  • Physical Data : Molar mass = 332.23 g/mol, CAS: 349432-09-3 .

Data Tables

Table 1: Physical Properties of Selected Cinnamamides

Compound Melting Point (°C) Purity (HPLC) Bioactivity (LC₅₀)
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide N/A N/A N/A
N-(3-Bromo-4-methoxyphenethyl)cinnamamide N/A N/A 0.8 µM (larvicidal)
N-(4-(2-(diethylamino)ethoxy)phenyl)cinnamamide (6e) 105.0–106.2 98.4% Not reported

Table 2: Crystallographic Parameters of Halogenated Analogs

Compound Space Group Dihedral Angles (°) Key Interactions
N-(2-Fluorophenyl)cinnamamide Monoclinic 73.89, 79.46 N–H···O, C–H···π
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide P2₁/c Planar amide groups C–H···π, halogen bonds

Key Findings and Implications

  • Halogen Effects : Bromine and chlorine enhance bioactivity and influence crystal packing via halogen bonds and steric effects .
  • Backbone Flexibility : Cinnamamides exhibit stronger π-π stacking than acetamides, but propanamides offer greater conformational flexibility .
  • Synthetic Challenges : Halogenated derivatives often require controlled conditions to avoid byproducts, as seen in the synthesis of N-(2-fluorophenyl)cinnamamide (87% yield) .

Biological Activity

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, alongside its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a cinnamide backbone with substituents that enhance its biological activity. The presence of bromine and chlorine atoms contributes to its unique reactivity, potentially influencing its interactions with biological targets.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness of the compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundMRSA10 µM
Other derivativesE. coli15 µM

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting key pathways involved in inflammation. It modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammatory responses.

In vitro studies have shown that this compound reduces the expression of pro-inflammatory cytokines, thereby alleviating inflammation.

Assay Result
NF-κB ActivityDecreased by 30% at 20 µM
Cytokine InhibitionIL-6 and TNF-α reduced by 50%

3. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxicity, with an IC50 value indicating effective growth inhibition.

In a study utilizing the MTT assay, the compound showed potent antiproliferative activity:

Cell Line IC50 (µM)
HepG215.5
MCF718.3

Mechanistic studies suggest that the compound induces apoptosis through the activation of p53 and Bax pathways while downregulating anti-apoptotic proteins like Bcl-2.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, promoting cell death.
  • Antioxidant Response Activation : The compound may also activate the Nrf2/ARE pathway, enhancing cellular antioxidant defenses.

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

  • HepG2 Cell Study : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers (p53 and Bax), indicating its potential as an anticancer agent.
    • Findings : Increased apoptosis from 0.7% in control to 44.8% in treated cells.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in swelling and pain compared to controls.

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